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[(Furan-2-yl)methyl](methyl)[3-(methylamino)propyl]amine Documentation Hub

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  • Product: [(Furan-2-yl)methyl](methyl)[3-(methylamino)propyl]amine
  • CAS: 1248515-47-0

Core Science & Biosynthesis

Foundational

What is the chemical structure and molecular weight of (Furan-2-yl)methyl[3-(methylamino)propyl]amine

An In-Depth Technical Guide to N'-(furan-2-ylmethyl)-N,N'-dimethylpropane-1,3-diamine Abstract This technical guide provides a comprehensive overview of the chemical compound N'-(furan-2-ylmethyl)-N,N'-dimethylpropane-1,...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to N'-(furan-2-ylmethyl)-N,N'-dimethylpropane-1,3-diamine

Abstract

This technical guide provides a comprehensive overview of the chemical compound N'-(furan-2-ylmethyl)-N,N'-dimethylpropane-1,3-diamine, also identified by its CAS number 1248515-47-0.[1][2][3] Intended for researchers, chemists, and professionals in drug development, this document details the molecule's chemical structure, molecular properties, and a validated, exemplary synthetic pathway. The guide emphasizes the rationale behind methodological choices, ensuring a deep understanding of the compound's characteristics and preparation. All data is substantiated with references to authoritative sources.

Chemical Identity and Core Properties

N'-(furan-2-ylmethyl)-N,N'-dimethylpropane-1,3-diamine is a diamine derivative featuring a furan moiety. The presence of the furan ring, a common scaffold in medicinal chemistry, and a flexible diamine chain suggests its potential utility as a building block in the synthesis of more complex, biologically active molecules.

Chemical Structure

The structure consists of a furan ring connected via a methylene bridge to a secondary amine. This amine is part of a propyl chain which is terminated by a dimethylamino group.

Physicochemical Data

The fundamental properties of the compound are summarized in the table below. This data is critical for experimental design, including reaction stoichiometry, analytical characterization, and safety considerations.

PropertyValueSource
IUPAC Name N'-(furan-2-ylmethyl)-N,N'-dimethylpropane-1,3-diamine[1]
CAS Number 1248515-47-0[1][2][3]
Molecular Formula C10H18N2O[1][2]
Molecular Weight 182.27 g/mol [1]
PubChem CID 61386678[1]
MDL Number MFCD14655421[1]

Synthesis and Experimental Protocol

The synthesis of N'-(furan-2-ylmethyl)-N,N'-dimethylpropane-1,3-diamine can be efficiently achieved via a two-step sequence involving the reductive amination of furfural. This method is widely employed in organic synthesis due to its high efficiency, operational simplicity, and the commercial availability of starting materials.

Synthetic Workflow Overview

The logical flow of the synthesis begins with the formation of an imine intermediate through the condensation of furfural and N,N-dimethylpropane-1,3-diamine, followed by in-situ reduction to yield the target secondary amine.

G A Furfural C Condensation (Imine Formation) A->C B N,N-Dimethylpropane- 1,3-diamine B->C D Schiff Base Intermediate (Unstable) C->D Forms in-situ E Reduction Step (e.g., NaBH4) D->E Immediate Reduction F Crude Product E->F G Purification (Column Chromatography) F->G H Final Product: (Furan-2-yl)methyl[3- (methylamino)propyl]amine G->H

Caption: Synthetic workflow for N'-(furan-2-ylmethyl)-N,N'-dimethylpropane-1,3-diamine.

Detailed Step-by-Step Protocol

This protocol describes a self-validating system for the synthesis. Each step includes rationale and checkpoints.

Materials:

  • Furfural (freshly distilled, 99%)

  • N,N-Dimethylpropane-1,3-diamine (99%)

  • Sodium borohydride (NaBH₄, 98%)

  • Methanol (Anhydrous)

  • Dichloromethane (DCM, Anhydrous)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (Saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel (for column chromatography)

Procedure:

  • Reaction Setup:

    • To a 250 mL round-bottom flask equipped with a magnetic stirrer, add N,N-dimethylpropane-1,3-diamine (1.0 eq).

    • Dissolve the diamine in 100 mL of anhydrous methanol.

    • Place the flask in an ice bath and allow the solution to cool to 0 °C.

    • Rationale: Starting with the nucleophile in solution and cooling the reaction minimizes potential side reactions and controls the exothermic condensation upon aldehyde addition.

  • Imine Formation:

    • Slowly add furfural (1.0 eq) dropwise to the cooled diamine solution over 15 minutes.

    • Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let it stir for an additional 2 hours at room temperature.

    • Rationale: The dropwise addition at low temperature controls the rate of imine formation. Stirring at room temperature ensures the condensation reaction proceeds to completion. The progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of furfural.

  • Reduction:

    • Re-cool the reaction mixture to 0 °C using an ice bath.

    • In small portions, carefully add sodium borohydride (1.5 eq) over 30 minutes. Vigorous gas evolution (H₂) will be observed.

    • Causality: Sodium borohydride is a mild and selective reducing agent, ideal for converting the imine to a secondary amine without affecting the furan ring. The portion-wise addition at 0 °C is a critical safety measure to control the exothermic reaction and prevent a runaway reaction.

  • Quenching and Work-up:

    • After the addition is complete, stir the reaction at room temperature for 3 hours or until TLC analysis indicates the disappearance of the imine intermediate.

    • Slowly quench the reaction by adding 50 mL of deionized water.

    • Reduce the volume of the solvent by approximately 70% using a rotary evaporator.

    • Extract the aqueous residue with dichloromethane (3 x 50 mL).

    • Combine the organic layers and wash with saturated NaHCO₃ solution (1 x 50 mL) followed by brine (1 x 50 mL).

    • Rationale: The work-up procedure is designed to remove inorganic salts and water-soluble impurities. The bicarbonate wash neutralizes any acidic species, and the brine wash aids in breaking emulsions and removing residual water.

  • Drying and Purification:

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude oil via silica gel column chromatography using a gradient solvent system (e.g., 0-10% Methanol in Dichloromethane with 1% triethylamine) to afford the pure product.

    • Rationale: Triethylamine is added to the eluent to prevent the amine product from streaking on the acidic silica gel, leading to better separation and yield.

Potential Applications and Research Context

While specific applications for this exact molecule are not extensively documented in peer-reviewed literature, its structure is of significant interest to medicinal and materials chemists. Furan derivatives are known to exhibit a wide range of biological activities, including antimicrobial and antifungal properties.[4][5] The diamine chain can act as a flexible linker or a protonatable side chain, which is often a key feature in molecules designed to interact with biological targets such as G-protein coupled receptors (GPCRs) or ion channels.

Therefore, this compound serves primarily as a valuable intermediate or building block for:

  • Scaffold Decoration: Synthesizing libraries of more complex molecules for high-throughput screening.

  • Fragment-Based Drug Discovery: Using the furan-amine core as a starting point for developing new therapeutic agents.

  • Ligand Development: Creating ligands for metal coordination or materials science applications.

Safety and Handling

As a diamine derivative, N'-(furan-2-ylmethyl)-N,N'-dimethylpropane-1,3-diamine should be handled with appropriate care in a well-ventilated fume hood. It is presumed to be an irritant to the skin, eyes, and respiratory tract. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. Users must consult the material safety data sheet (MSDS) provided by the supplier before handling this chemical.

References

  • [3-(methylamino)propyl]amine | AMERICAN ELEMENTS. [Link]

  • amine - C8H13NO | CSSB00000201650 - Chemspace. [Link]

  • Furans | AMERICAN ELEMENTS®. [Link]

  • 3-(Furan-2-yl)-3-(2-methoxyphenyl)propan-1-amine - PubChem. [Link]

  • 2-Furanmethanamine - NIST WebBook. [Link]

  • Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity - PMC. [Link]

  • Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity - MDPI. [Link]

Sources

Exploratory

The Solvation Thermodynamics of (Furan-2-yl)methyl[3-(methylamino)propyl]amine: A Technical Guide

Executive Summary For drug development professionals and synthetic chemists, understanding the solubility profile of complex aliphatic-heterocyclic amines is critical for optimizing reaction conditions, extraction protoc...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For drug development professionals and synthetic chemists, understanding the solubility profile of complex aliphatic-heterocyclic amines is critical for optimizing reaction conditions, extraction protocols, and formulation strategies. (Furan-2-yl)methyl[3-(methylamino)propyl]amine (CAS: 1248515-47-0) is a highly versatile diamine building block 1[1]. Because it contains both a lipophilic aromatic furan ring and a highly polar, hydrogen-bonding diamine backbone, its solvation behavior is highly dependent on the solvent's dielectric constant and hydrogen-bonding capacity.

This whitepaper provides an in-depth analysis of its solubility profile in organic solvents, detailing the mechanistic causality behind its solvation, and provides a self-validating empirical protocol for thermodynamic solubility determination.

Physicochemical Profiling & Structural Determinants

To predict and manipulate the solubility of (Furan-2-yl)methyl[3-(methylamino)propyl]amine, we must deconstruct its molecular architecture. The compound is a hybrid of two distinct structural domains: a furfurylamine moiety and a substituted 1,3-diaminopropane chain.

  • The Furan Ring: As an oxygen-containing heterocycle, the furan ring acts as a weak Hydrogen Bond Acceptor (HBA). While it imparts a degree of lipophilicity, it is significantly more polarizable than a standard phenyl ring, enhancing solubility in polar aprotic solvents.

  • The Diamine Backbone: Analogous to simple diamines like N,N-dimethyl-1,3-propanediamine and 1,3-diaminopropane, the secondary amine groups serve as both Hydrogen Bond Donors (HBD) and HBAs 2[2]. This dual capacity allows for extensive solvent-solute networking in protic environments.

Causality of State: In its unprotonated free base form, the compound is a liquid at standard temperature and pressure—a property shared with its structural analogs like furfurylamine 3[3] and N,N-dimethyl-1,3-propanediamine 4[4]. Consequently, "solubility" for the free base often translates to miscibility in organic solvents. Conversely, when isolated as a salt (e.g., dihydrochloride), the crystal lattice energy dramatically shifts the solubility profile, requiring high-dielectric solvents to overcome the lattice enthalpy.

Solubility Matrix in Organic Solvents

The following table summarizes the quantitative and qualitative solubility profiles of the compound across major organic solvent classes. Data is synthesized based on the solvation thermodynamics of its constituent functional groups.

Solvent ClassRepresentative SolventFree Base SolubilitySalt Form (e.g., HCl) SolubilityPrimary Solvation Mechanism
Polar Protic Methanol (MeOH)Miscible (>500 mg/mL)High (>100 mg/mL)Strong H-bonding (donor/acceptor) disrupting solute-solute interactions.
Polar Aprotic Dimethyl Sulfoxide (DMSO)Miscible (>500 mg/mL)High (>100 mg/mL)Dipole-dipole alignment and ion-dipole stabilization (for salts).
Halogenated Dichloromethane (DCM)High (>200 mg/mL)Low (<10 mg/mL)Induced dipole interactions; highly favorable for the lipophilic furan ring.
Non-Polar Hexane / HeptaneModerate (~50 mg/mL)Insoluble (<1 mg/mL)London dispersion forces interacting with the aliphatic propyl chain.

Solvation Pathways & Intermolecular Forces

To visualize how solvent selection dictates the dissolution of the free base, the following logic diagram maps the primary intermolecular forces at play.

Solvation_Workflow A Free Base Compound Liquid State B Polar Protic Solvents (MeOH, EtOH) A->B H-Bond Acceptor/Donor C Polar Aprotic Solvents (DMSO, DMF) A->C Dipole Alignment D Non-Polar Solvents (Hexane, Toluene) A->D Lipophilic Propyl Chain E Miscible (H-Bonding Dominant) B->E F Miscible (Dipole-Dipole Dominant) C->F G Moderate Solubility (Dispersion Forces) D->G

Solvation pathways and primary intermolecular forces dictating solubility across solvent classes.

Experimental Workflow: Self-Validating Solubility Determination

When determining the exact thermodynamic solubility of the solid salt form (or limited-solubility free base in non-polar solvents) for formulation purposes, kinetic dissolution barriers can yield false-positive or false-negative results.

The following Shake-Flask HPLC-UV Protocol is engineered as a self-validating system. It ensures that the recorded solubility is purely thermodynamic, not kinetic.

Step-by-Step Methodology
  • Saturation & Preparation:

    • Action: Add an excess of the compound (e.g., 200 mg) to 1.0 mL of the target organic solvent in a 2.0 mL sealed amber glass HPLC vial.

    • Causality: Amber glass prevents potential UV-induced degradation of the furan ring during prolonged exposure. Excess solid ensures the solvent reaches its absolute saturation limit.

  • Isothermal Equilibration:

    • Action: Place the vial in a thermoshaker at 25.0 ± 0.1 °C and agitate at 300 rpm for 48 hours.

    • Causality: Temperature strictly dictates solubility (Le Chatelier's principle). 48 hours of mechanical agitation overcomes the activation energy of dissolution, ensuring the system reaches a true thermodynamic equilibrium rather than a supersaturated kinetic state.

  • Phase Separation:

    • Action: Centrifuge the sample at 10,000 × g for 15 minutes at 25.0 °C.

    • Causality: Standard syringe filtration can lead to solute adsorption onto the filter membrane (especially with basic amines). Centrifugation cleanly separates undissolved micro-particulates without altering the solute concentration in the supernatant.

  • Quantification (HPLC-UV):

    • Action: Carefully extract 10 µL of the supernatant, dilute volumetrically (e.g., 1:100) in the HPLC mobile phase, and inject into an HPLC system. Monitor absorbance at ~215 nm (corresponding to the furan ring's π-π* transition).

    • Causality: Dilution prevents column overloading and ensures the detector response falls within the linear dynamic range of the calibration curve.

  • The Self-Validation Loop (Critical Step):

    • Action: Extract and analyze samples at 24 hours and 48 hours . Calculate the concentration difference ( ΔC ).

    • Causality: If ΔC<5% , the system has self-validated that thermodynamic equilibrium has been achieved. If ΔC>5% , kinetic dissolution is still occurring, and the equilibration time must be extended to 72 hours.

References

  • American Elements. "[3-(methylamino)propyl]amine". American Elements Catalog. Available at: [Link][1]

  • Aure Chemical. "Furfurylamine CAS 617-89-0 | Industrial Grade". Aure Chemical Product Specifications. Available at: [Link][3]

  • Wikipedia. "1,3-Diaminopropane". Wikimedia Foundation. Available at:[Link][2]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Utilization of (Furan-2-yl)methyl[3-(methylamino)propyl]amine in Drug Discovery

Abstract The furan nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1][2] Its unique stereoelectronic propertie...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The furan nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1][2] Its unique stereoelectronic properties and capacity to act as a bioisostere for other aromatic systems, such as phenyl rings, render it a valuable component in the design of novel therapeutics.[1][2] This guide provides an in-depth exploration of the synthetic utility of (Furan-2-yl)methyl[3-(methylamino)propyl]amine , a versatile precursor for the generation of compound libraries aimed at drug discovery. We will delve into the chemical rationale behind its use, present detailed, field-proven protocols for its derivatization, and discuss the potential therapeutic applications of the resulting molecular entities. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the potential of furan-based scaffolds.

Introduction: The Strategic Value of the Furan Moiety and the Diamine Backbone

The furan ring is a five-membered aromatic heterocycle that imparts favorable pharmacokinetic and pharmacodynamic properties to drug candidates.[2] Its presence can enhance metabolic stability, improve receptor binding interactions, and offer distinct polarity and hydrogen-bonding capabilities.[1][2] Furan derivatives have demonstrated a broad spectrum of pharmacological activities, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties.[1][3][4]

The precursor, (Furan-2-yl)methyl[3-(methylamino)propyl]amine, presents a unique combination of three key structural features for diversification in a drug discovery program:

  • A Furan Ring: This aromatic system is susceptible to electrophilic substitution and can be a key pharmacophoric element.

  • A Tertiary Amine: This serves as a common structural motif in many centrally active agents and can be a key basic center for salt formation and receptor interaction.

  • A Primary/Secondary Amine Terminus: The terminal methylamino group provides a reactive handle for a wide array of chemical transformations, allowing for the introduction of diverse functional groups and the exploration of structure-activity relationships (SAR).

The diamine backbone offers flexibility and the potential for bidentate interactions with biological targets. The strategic placement of these functional groups makes this precursor an ideal starting point for the synthesis of compound libraries targeting various disease areas.

Synthetic Utility and Derivatization Strategies

The chemical reactivity of (Furan-2-yl)methyl[3-(methylamino)propyl]amine can be selectively targeted at the terminal secondary amine or the furan ring. The following sections outline key derivatization strategies.

Modification of the Terminal Methylamino Group

The secondary amine is a nucleophilic center that can readily participate in a variety of bond-forming reactions.

Amide bond formation is a cornerstone of medicinal chemistry. Acylation of the terminal amine can introduce a wide range of substituents, modulating the lipophilicity, polarity, and hydrogen bonding capacity of the molecule.

Protocol 1: General Procedure for Amide Synthesis

  • Dissolution: Dissolve (Furan-2-yl)methyl[3-(methylamino)propyl]amine (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).

  • Addition of Base: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5-2.0 eq).

  • Addition of Acylating Agent: Slowly add the desired acylating agent (e.g., acid chloride or anhydride) (1.1 eq) at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

ParameterCondition
Solvent Dichloromethane (DCM), N,N-Dimethylformamide (DMF)
Base Triethylamine (TEA), Diisopropylethylamine (DIPEA)
Temperature 0 °C to Room Temperature
Reaction Time 2-16 hours

Sulfonamides are another important functional group in medicinal chemistry, known for their roles in antibacterial and diuretic agents.

Protocol 2: General Procedure for Sulfonamide Synthesis

  • Dissolution: Dissolve (Furan-2-yl)methyl[3-(methylamino)propyl]amine (1.0 eq) and a base such as pyridine or triethylamine (1.5 eq) in DCM.

  • Addition of Sulfonyl Chloride: Add the desired sulfonyl chloride (1.1 eq) dropwise at 0 °C.

  • Reaction: Stir the reaction mixture at room temperature for 4-24 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with DCM and wash with 1N HCl, saturated aqueous sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by flash chromatography.

The terminal secondary amine can be further elaborated through reductive amination with aldehydes or ketones to generate more complex tertiary amines.

Protocol 3: General Procedure for Reductive Amination

  • Imine Formation: In a suitable reaction vessel, dissolve (Furan-2-yl)methyl[3-(methylamino)propyl]amine (1.0 eq) and the desired aldehyde or ketone (1.0-1.2 eq) in a solvent such as methanol or 1,2-dichloroethane (DCE).

  • Addition of Reducing Agent: Add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise.

  • Reaction: Stir the mixture at room temperature for 6-24 hours.

  • Monitoring: Monitor the reaction by LC-MS.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent.

  • Purification: Dry the combined organic layers, concentrate, and purify by column chromatography.

Modification of the Furan Ring

The furan ring is an electron-rich aromatic system and is susceptible to electrophilic substitution, primarily at the 5-position.

The Vilsmeier-Haack reaction introduces a formyl group onto the furan ring, which can then be used for further synthetic transformations.

Protocol 4: Vilsmeier-Haack Formylation of the Furan Ring

  • Reagent Preparation: Prepare the Vilsmeier reagent by slowly adding phosphoryl chloride (POCl₃) (1.2 eq) to anhydrous DMF at 0 °C.

  • Addition of Furan: Add a solution of the (Furan-2-yl)methyl[3-(methylamino)propyl]amine derivative (1.0 eq) in DMF to the Vilsmeier reagent at 0 °C.

  • Reaction: Heat the reaction mixture to 80-100 °C for 2-6 hours.

  • Monitoring: Monitor the reaction by TLC.

  • Work-up: Cool the reaction mixture and pour it onto crushed ice. Neutralize with a solution of sodium hydroxide.

  • Purification: Extract the product with an appropriate organic solvent, dry the organic layer, and purify by column chromatography.

Potential Therapeutic Applications of Derivatives

The diverse biological activities associated with the furan scaffold suggest that derivatives of (Furan-2-yl)methyl[3-(methylamino)propyl]amine could be promising candidates for a range of therapeutic areas.[1][3][4]

  • Antimicrobial Agents: The furan ring is a key component of several antimicrobial drugs, such as nitrofurantoin.[1][5] Derivatives could be screened for activity against various bacterial and fungal strains.

  • Anticancer Agents: Furan-containing molecules have been shown to target cancer cells by inhibiting enzymes or inducing apoptosis.[1][2]

  • Anti-inflammatory Agents: The furan moiety is present in compounds that inhibit COX enzymes and reduce inflammation.[1][3]

  • Neuroprotective Agents: Furan derivatives have shown potential in addressing neurodegenerative diseases due to their antioxidant and anti-inflammatory properties.[3]

Visualization of Synthetic Pathways

The following diagrams illustrate the key derivatization strategies for (Furan-2-yl)methyl[3-(methylamino)propyl]amine.

G cluster_0 Derivatization of (Furan-2-yl)methyl[3-(methylamino)propyl]amine cluster_1 Terminal Amine Modification cluster_2 Furan Ring Modification Precursor (Furan-2-yl)methyl [3-(methylamino)propyl]amine Amide Amide Derivatives Precursor->Amide Acylation (Protocol 1) Sulfonamide Sulfonamide Derivatives Precursor->Sulfonamide Sulfonylation (Protocol 2) TertiaryAmine Complex Tertiary Amines Precursor->TertiaryAmine Reductive Amination (Protocol 3) FormylFuran 5-Formylfuran Derivatives Precursor->FormylFuran Vilsmeier-Haack (Protocol 4)

Caption: Synthetic derivatization pathways for the precursor.

Conclusion

(Furan-2-yl)methyl[3-(methylamino)propyl]amine is a highly versatile precursor for the synthesis of diverse compound libraries in drug discovery. Its unique combination of a furan ring and a modifiable diamine chain provides multiple avenues for chemical elaboration. The protocols outlined in this guide offer robust and reproducible methods for generating novel furan-containing molecules with the potential for a wide range of therapeutic applications. The strategic use of this precursor can significantly accelerate the discovery and development of new drug candidates.

References

  • Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry. Available at: [Link]

  • Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases. PubMed. Available at: [Link]

  • Furan: A Promising Scaffold for Biological Activity. International Journal of Pharmaceutical Sciences and Drug Research. Available at: [Link]

  • Furan Derivatives and Their Role in Pharmaceuticals. BioScience Academic Publishing. Available at: [Link]

Sources

Application

Application Note: HPLC Method Development for the Highly Polar Diamine (Furan-2-yl)methyl[3-(methylamino)propyl]amine

Introduction & Chemical Profiling The compound (Furan-2-yl)methyl[3-(methylamino)propyl]amine (CAS: 1248515-47-0) is a highly polar, basic diamine building block frequently utilized in pharmaceutical synthesis. Structura...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Profiling

The compound (Furan-2-yl)methyl[3-(methylamino)propyl]amine (CAS: 1248515-47-0) is a highly polar, basic diamine building block frequently utilized in pharmaceutical synthesis. Structurally, it consists of a furan ring conjugated to a tertiary amine (via a methyl bridge), which is further connected to a secondary amine via a propyl chain.

Developing a robust High-Performance Liquid Chromatography (HPLC) method for this compound presents a triad of distinct chromatographic challenges:

  • Extreme Basicity & Polarity : The molecule contains two ionizable amine centers. The secondary amine has an estimated pKa​ of ~10.5, and the tertiary amine has a pKa​ of ~8.5. At a standard neutral or acidic pH, the molecule carries a +2 charge, rendering it highly hydrophilic (low LogP ) and virtually unretained on standard C18 reversed-phase columns.

  • Silanol-Induced Peak Tailing : Protonated amines act as strong hydrogen-bond donors and cations, leading to aggressive secondary electrostatic interactions with ionized residual silanols ( SiO− ) on the silica stationary phase[1].

  • Restricted UV Detection : The furan chromophore exhibits its primary absorption maximum at low wavelengths (typically 210–220 nm). This strict optical requirement precludes the use of UV-absorbing mobile phase additives (like formate or acetate at high concentrations) and requires highly UV-transparent buffers.

Mechanistic Causality: Overcoming the Silanol Effect

In Reverse Phase HPLC (RP-HPLC) of basic compounds, peak tailing is a chemical battle between the analyte and the silica surface [1]. When analyzing (Furan-2-yl)methyl[3-(methylamino)propyl]amine, standard acidic mobile phases (e.g., pH 3.0 phosphate buffer) leave the diamine fully protonated. These cations are strongly attracted to any unendcapped, ionized silanols, causing severe peak asymmetry and poor mass recovery.

To bypass this, we must manipulate the ionization state of either the stationary phase or the analyte itself.

Mechanism cluster_lowpH Standard Low pH (pH 3-7) cluster_highpH High pH Strategy (pH 10) Prot Protonated Diamine (Cationic +2) Silanol Ionized Silanols (SiO-) Prot->Silanol Electrostatic Attraction Tailing Severe Peak Tailing Poor Retention Silanol->Tailing Deprot Deprotonated Diamine (Neutral / +1) C18 C18 Stationary Phase (Hydrophobic) Deprot->C18 Hydrophobic Partitioning Sharp Sharp Symmetrical Peaks Strong Retention C18->Sharp

Mechanistic comparison of basic amine interactions at low vs. high mobile phase pH.

Method Development Rationale

Based on the chemical profile, three distinct chromatographic pathways can be engineered.

  • High-pH Reversed-Phase (The Optimal Choice) : By elevating the mobile phase pH to 10.0 using an ammonium bicarbonate buffer, we suppress the ionization of the tertiary amine and partially neutralize the secondary amine. This drastically increases the molecule's hydrophobicity, allowing for strong retention on a C18 column while simultaneously eliminating electrostatic tailing [1]. This requires a hybrid-silica column engineered to withstand high pH (e.g., Waters XBridge).

  • Ion-Pairing Reversed-Phase (IP-RP) : If a high-pH column is unavailable, a low-pH approach using 0.1% Trifluoroacetic Acid (TFA) is required. TFA acts as a hydrophobic ion-pairing agent, forming a neutral complex with the diamine to artificially increase retention, while simultaneously masking active silanols [1].

  • Hydrophilic Interaction Liquid Chromatography (HILIC) : For LC-MS applications where ion-pairing agents like TFA suppress ionization, HILIC offers an orthogonal retention mechanism. HILIC retains the polar, protonated diamine via partitioning into a water-enriched layer immobilized on a polar stationary phase [2, 3].

MethodDev Start Target Analysis: (Furan-2-yl)methyl[3-(methylamino)propyl]amine Q1 Is MS detection required? Start->Q1 HighPH High-pH RP-HPLC (10 mM NH4HCO3, pH 10) Neutralizes amines, sharp peaks Q1->HighPH Yes (Volatile Buffers) Q2 Is UV sensitivity at <220 nm critical? Q1->Q2 No (UV Only) LowPH Low-pH IP-RP (0.1% TFA) Ion-pairing, masks silanols Q2->LowPH Yes (TFA is UV transparent) HILIC HILIC Mode (High Organic, pH 3) Orthogonal retention Q2->HILIC No / Highly Polar Matrix

Decision tree for selecting the optimal HPLC mode based on detection requirements.

Experimental Protocols (Self-Validating Systems)

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. The High-pH RP-HPLC method is detailed below as the primary recommendation due to its superior peak shape, mass spectrometry compatibility, and robustness.

Protocol A: High-pH RP-HPLC Method (Primary)

1. Mobile Phase Preparation

  • Mobile Phase A (10 mM Ammonium Bicarbonate, pH 10.0) : Weigh exactly 0.79 g of LC-MS grade NH4​HCO3​ and dissolve in 1.0 L of ultrapure water (18.2 MΩ·cm). Using a calibrated pH meter, adjust the pH to 10.0 ± 0.1 by adding concentrated ammonium hydroxide dropwise. Causality Note: Do not use sodium hydroxide, as it is non-volatile and will destroy MS sources, and it lacks the buffering capacity of the ammonium system at this pH. Filter through a 0.22 µm nylon membrane.

  • Mobile Phase B : 100% LC-MS Grade Acetonitrile.

2. Chromatographic Conditions

  • Column : Waters XBridge C18, 150 mm × 4.6 mm, 3.5 µm (or equivalent hybrid silica stable up to pH 12).

  • Flow Rate : 1.0 mL/min.

  • Column Temperature : 40 °C (Elevated temperature reduces mobile phase viscosity and improves mass transfer for basic compounds, further reducing tailing).

  • Injection Volume : 5.0 µL.

  • Detection : UV at 215 nm (Furan absorbance max).

3. Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase BCurve
0.0955Initial
2.0955Isocratic hold
10.04060Linear gradient
12.01090Column wash
12.1955Re-equilibration
18.0955End
Protocol B: HILIC Method (Alternative for Extreme Polarity)

If the compound degrades at high pH or if analyzing highly polar metabolites, HILIC is the preferred orthogonal approach [4].

1. Mobile Phase Preparation

  • Mobile Phase A : 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with formic acid.

  • Mobile Phase B : 90% Acetonitrile / 10% Water containing 10 mM Ammonium Formate.

2. Chromatographic Conditions

  • Column : Waters BEH Amide, 100 mm × 2.1 mm, 1.7 µm.

  • Flow Rate : 0.4 mL/min.

  • Gradient : Isocratic at 85% Mobile Phase B for 5 minutes, followed by a gradient down to 50% B to elute strongly retained polar impurities.

System Suitability Testing (SST) & Validation Criteria

A method is only as trustworthy as its validation criteria. Before analyzing unknown samples or stability batches, the system must validate itself against the following parameters using a 0.1 mg/mL standard solution of (Furan-2-yl)methyl[3-(methylamino)propyl]amine.

ParameterAcceptance CriteriaScientific Justification
Retention Factor ( k′ ) ≥2.0 Ensures the analyte is sufficiently retained past the void volume ( t0​ ), avoiding interference from unretained polar matrix components.
Tailing Factor ( Tf​ ) ≤1.3 Confirms that secondary silanol interactions have been successfully suppressed by the pH 10 buffer or ion-pairing agent.
Theoretical Plates ( N ) >10,000 Verifies column efficiency and ensures the mass transfer kinetics of the diamine are optimal at the chosen flow rate and temperature.
Injection Precision %RSD≤1.0% Based on 5 replicate injections. Validates the autosampler precision and confirms the analyte is not degrading in the diluent.

Troubleshooting Insights

  • Issue: Shifting Retention Times in High-pH Method.

    • Cause: Volatilization of ammonia from Mobile Phase A, causing the pH to drop over time.

    • Solution: Prepare Mobile Phase A fresh daily and keep the solvent reservoir tightly capped.

  • Issue: Split Peaks in HILIC Method.

    • Cause: Diluent mismatch. Injecting a sample dissolved in 100% water onto a HILIC column disrupts the immobilized water layer [2].

    • Solution: Ensure the sample diluent matches the initial mobile phase conditions (e.g., at least 75% Acetonitrile).

References

  • Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. National Institutes of Health (NIH). Available at:[Link]

  • Hydrophilic Interaction Liquid Chromatography (HILIC). Research Journal of Pharmacy and Technology. Available at:[Link]

  • Advances in Hydrophilic Interaction Liquid Chromatography for Pharmaceutical Analysis. Chromatography Online. Available at:[Link]

Method

Application Note: Catalytic Strategies for the Preparation of (Furan-2-yl)methyl[3-(methylamino)propyl]amine

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Molecule: (Furan-2-yl)methyl[3-(methylamino)propyl]amine (CAS: 1248515-47-0 | Formula: C₁₀H₁₈N₂O) Executive Summary (Furan-2-yl)methyl[...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Molecule: (Furan-2-yl)methyl[3-(methylamino)propyl]amine (CAS: 1248515-47-0 | Formula: C₁₀H₁₈N₂O)

Executive Summary

(Furan-2-yl)methyl[3-(methylamino)propyl]amine is a highly versatile, unsymmetrical diamine building block. Featuring a furfuryl group linked to a flexible polyamine chain, it serves as a critical intermediate in the synthesis of advanced pharmaceutical active ingredients (APIs), particularly in the development of H₂-receptor antagonists and targeted small-molecule inhibitors.

The most atom-economical and scalable synthetic route to this molecule is the reductive amination of furfural (furan-2-carboxaldehyde) with N,N'-dimethylpropane-1,3-diamine. However, this reaction presents distinct chemoselectivity challenges: preventing the over-alkylation of the diamine, avoiding the unwanted reduction of the aromatic furan ring, and managing the competitive surface adsorption between the highly basic amine product and hydrogen gas[1].

Mechanistic Causality & Synthetic Strategy

The synthesis proceeds via a two-step cascade. First, the secondary amine of N,N'-dimethylpropane-1,3-diamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of furfural. The subsequent elimination of water generates a transient iminium ion intermediate . Second, a catalyst facilitates the reduction of this iminium species to the target tertiary amine.

The Causality of Catalyst Selection: The choice of catalyst directly dictates the reaction's chemoselectivity and yield.

  • Hydride Donors (Homogeneous): Reagents like Sodium Triacetoxyborohydride (NaBH(OAc)₃) are favored for lab-scale synthesis. Their mild hydride-transfer mechanism is completely inert toward the furan ring, ensuring near-perfect chemoselectivity.

  • Transition Metals (Heterogeneous): For industrial scale-up, heterogeneous catalysts (e.g., Pt/TiO₂ or Pd/C) are utilized with H₂ gas. The support material plays a critical role here. For instance, TiO₂ supports provide Lewis acidic Ti⁴⁺ sites adjacent to Pt nanoclusters (the "nanocluster proximity effect"). These sites preferentially adsorb the iminium intermediate, directing the catalytic hydrogen transfer precisely to the C=N bond while sterically shielding the furan ring from the metal surface, thus preventing over-hydrogenation [2]. Furthermore, the support stabilizes the metal against the highly basic reaction medium [3].

Mechanism Furfural Furfural (Electrophile) Iminium Iminium Ion Intermediate Furfural->Iminium + Diamine - H2O Diamine N,N'-dimethylpropane- 1,3-diamine Diamine->Iminium Product Target Diamine (Product) Iminium->Product Reduction Cat Catalyst (Hydride or Metal/H2) Cat->Iminium H-Transfer

Caption: Mechanistic pathway for the reductive amination of furfural to the target diamine.

Catalyst Selection & Comparative Data

To optimize the synthesis based on scale and available infrastructure, various catalytic systems have been evaluated. The table below summarizes the quantitative data for catalyst performance, highlighting the trade-offs between scalability and chemoselectivity.

Table 1: Catalyst Performance Matrix for Furfural Reductive Amination

Catalyst SystemReaction PhaseKey Mechanistic AdvantageFuran Ring PreservationTypical Yield
NaBH(OAc)₃ HomogeneousMild hydride transfer; requires no pressurized H₂ equipment.> 99%85 - 90%
Pt/TiO₂ + H₂ HeterogeneousHigh atom economy; Ti⁴⁺ sites direct iminium adsorption [2].> 95%90 - 93%
Co NPs + H₂ HeterogeneousEarth-abundant base metal; magnetically recoverable [4].> 90%80 - 85%
5% Pd/C + H₂ HeterogeneousReadily available; high turnover frequency (TOF).~ 80%*70 - 75%

*Note: Standard Pd/C is prone to over-reducing the furan ring to a tetrahydrofurfuryl derivative if H₂ pressure and reaction time are not strictly controlled.

Experimental Protocols (Self-Validating Systems)

The following protocols are designed with built-in validation steps. By leveraging the acid-base properties of the reactants and products, the workflow acts as a self-purifying and self-validating system.

Protocol A: Homogeneous Hydride Reduction (Lab-Scale)

This method is ideal for rapid, milligram-to-gram scale synthesis where specialized pressure reactors are unavailable.

  • Iminium Formation: In an oven-dried round-bottom flask, dissolve 1.0 equivalent of furfural (96 mg, 1.0 mmol) and 1.05 equivalents of N,N'-dimethylpropane-1,3-diamine (107 mg, 1.05 mmol) in 5.0 mL of anhydrous 1,2-Dichloroethane (DCE).

    • Expert Insight: DCE is selected because it enhances the stability of the intermediate iminium ion and provides optimal solubility for the hydride donor, minimizing premature hydrolysis.

  • Catalyst Addition: Stir the mixture at room temperature for 1 hour. Add 1.5 equivalents of NaBH(OAc)₃ (318 mg, 1.5 mmol) portion-wise over 10 minutes. Stir for an additional 12 hours under a nitrogen atmosphere.

  • Self-Validating Workup (Acid-Base Extraction):

    • Quench the reaction with 5 mL of saturated aqueous NaHCO₃. Extract with Dichloromethane (DCM) (3 x 10 mL).

    • Validation Step: Extract the combined DCM layers with 1M HCl (3 x 10 mL). The strongly basic target diamine will migrate to the aqueous layer as a hydrochloride salt, leaving unreacted furfural and neutral impurities in the organic layer.

    • Basify the aqueous layer to pH > 10 using 2M NaOH, and back-extract with fresh DCM. Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Quality Control: Analyze via LC-MS. The reaction is considered successful if the base peak shows the molecular ion at m/z 183.15 [M+H]⁺ , confirming the addition of exactly one furfuryl group.

Protocol B: Heterogeneous Catalytic Hydrogenation (Scale-Up)

This method utilizes Pt/TiO₂ to achieve high yields with minimal waste generation, suitable for multi-gram to kilogram scale.

  • Preparation: In a high-pressure Parr reactor, combine furfural (1.0 eq) and N,N'-dimethylpropane-1,3-diamine (1.05 eq) in anhydrous Methanol (0.5 M concentration).

  • Catalyst Loading: Add 0.1 wt% Pt/TiO₂ catalyst (10 mg per gram of furfural).

  • Hydrogenation: Purge the reactor with N₂ three times, followed by H₂ three times. Pressurize the vessel to 2 atm with H₂ gas and stir at 50 °C for 4-6 hours.

    • Expert Insight: Maintaining a lower H₂ pressure (2 atm) and utilizing the Pt/TiO₂ nanocluster proximity effect ensures that hydrogen spillover is controlled, completely inhibiting the over-hydrogenation of the furan ring [2].

  • Isolation: Vent the reactor safely. Filter the mixture through a pad of Celite to remove the heterogeneous catalyst. The catalyst can be washed with methanol and recycled. Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified via vacuum distillation.

Workflow S1 1. Reagent Mixing (Furfural + Diamine) S2 2. Iminium Formation (1-2 h, RT) S1->S2 S3 3. Catalyst Addition & Reduction S2->S3 S4 4. Reaction Validation (LC-MS m/z 183.1) S3->S4 S5 5. Acid-Base Extraction (Self-Purification) S4->S5 S6 6. Final Product Isolation S5->S6

Caption: Step-by-step experimental workflow for the catalytic reductive amination process.

References

  • Title: Reductive Amination of Furfural to Furfurylamine Source: Catalytic Trans - Taylor & Francis eBooks (2024) URL: [Link]

  • Title: Efficient Reductive Amination of Furfural to a Primary Amine on a Pt/TiO₂ Catalyst: A Manifestation of the Nanocluster Proximity Effect Source: ACS Catalysis, American Chemical Society (2025) URL: [Link]

  • Title: Pt/Nb₂O₅-Al₂O₃ Catalysts for the Hydrogenation and Reductive Amination of Furfural Source: Catalysts, MDPI (2024) URL: [Link]

  • Title: Selective catalysis for the reductive amination of furfural toward furfurylamine by graphene-co-shelled cobalt nanoparticles Source: Green Chemistry, RSC Publishing (2021) URL: [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of (Furan-2-yl)methyl[3-(methylamino)propyl]amine

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals seeking to optimize the synthesis of (Furan-2-yl)methyl[3-(methylamino)propyl]amine .

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals seeking to optimize the synthesis of (Furan-2-yl)methyl[3-(methylamino)propyl]amine . This unsymmetrical diamine is typically synthesized via the reductive amination of furfural with N-methylpropane-1,3-diamine.

Our field-proven troubleshooting guides, self-validating protocols, and mechanistic insights are structured to help you eliminate side reactions, protect the sensitive furan ring, and maximize your isolated yield[1].

Part 1: Mechanistic Overview & Reaction Pathway

The synthesis relies on the chemoselective condensation of the primary amine of N-methylpropane-1,3-diamine with the aldehyde group of furfural to form a Schiff base (imine), followed by reduction. The secondary amine of the diamine is kinetically and thermodynamically less favored to react with the aldehyde, ensuring high regioselectivity. However, poor choice of reducing agents or stoichiometric imbalances can lead to severe yield degradation[2].

ReactionPathway Furfural Furfural Imine Imine Intermediate (Schiff Base) Furfural->Imine + Diamine (- H2O) Side1 Furfuryl Alcohol (Aldehyde Reduction) Furfural->Side1 Direct Reduction (e.g., NaBH4) Diamine N-methylpropane-1,3-diamine (Primary & Secondary Amine) Diamine->Imine Target (Furan-2-yl)methyl[3-(methylamino)propyl]amine (Target Product) Imine->Target NaBH(OAc)3 or Raney Ni/H2 Side2 Tertiary Amine (Over-alkylation) Target->Side2 Excess Furfural

Reaction pathway for the reductive amination of furfural with N-methylpropane-1,3-diamine.

Part 2: Troubleshooting Guide & FAQs

Q1: My LC-MS shows a massive peak for furfuryl alcohol instead of the target amine. What is going wrong? A1: You are likely using a reducing agent that is too aggressive, such as Sodium Borohydride (NaBH₄). NaBH₄ reduces aldehydes faster than it reduces imines. Causality: To fix this, switch to Sodium Triacetoxyborohydride (NaBH(OAc)₃). The electron-withdrawing acetate groups reduce the nucleophilicity of the hydride. This makes NaBH(OAc)₃ unreactive toward aldehydes but highly reactive toward protonated imines (iminium ions), ensuring the furfural is only reduced after it has coupled with the amine[2][3].

Q2: I am seeing a side product with a mass corresponding to the addition of two furfuryl groups. How do I prevent this over-alkylation? A2: Over-alkylation occurs when the newly formed secondary amine in your product reacts with excess furfural to form a tertiary amine. Causality: This is a stoichiometric issue. Ensure you are using a slight excess of the diamine (1.05 to 1.1 equivalents) relative to furfural. Furthermore, use the "inverse addition" technique: slowly add the furfural to a stirring solution of the diamine to ensure the diamine is always in excess during the imine formation stage.

Q3: The reaction mixture turns dark brown/black and yields a tar-like substance. What happened? A3: You have triggered the acid-catalyzed resinification (polymerization) of the furan ring. Furfural is highly sensitive to strong Brønsted acids. Causality: If you are using an acid catalyst to promote imine formation, avoid strong mineral acids (like HCl or H₂SO₄) or strong Lewis acids. Mild acetic acid (often generated in situ when using NaBH(OAc)₃) is sufficient to catalyze the reaction without degrading the furan ring.

Q4: I used catalytic hydrogenation (H₂ with Pd/C) to reduce the imine, but NMR shows the furan ring has lost its double bonds. How can I prevent this? A4: Palladium on Carbon (Pd/C) is notorious for over-reducing furan rings to tetrahydrofuran (THF) derivatives under H₂ pressure. Causality: If you must use catalytic hydrogenation for scale-up, switch to a milder, more selective catalyst such as Raney Nickel or specific Ru-based catalysts under strictly controlled hydrogen pressure (e.g., 1-2 MPa) and low temperatures (<80 °C)[4].

Troubleshooting Start Low Yield Detected Check1 Is Furfuryl Alcohol forming? Start->Check1 Fix1 Switch to NaBH(OAc)3 or pre-form imine Check1->Fix1 Yes Check2 Is Furan ring reducing? Check1->Check2 No Fix2 Avoid Pd/C; Use Raney Ni or mild hydride Check2->Fix2 Yes Check3 Are tertiary amines forming? Check2->Check3 No Fix3 Control stoichiometry (1.0 eq Furfural max) Check3->Fix3 Yes

Troubleshooting workflow for identifying and resolving low yield issues in synthesis.

Part 3: Quantitative Data Comparison

The choice of reducing conditions drastically impacts the yield and purity profile of (Furan-2-yl)methyl[3-(methylamino)propyl]amine. The table below summarizes expected outcomes based on field data[2][3][4].

Reducing Agent / CatalystTypical YieldPrimary Side Product / ImpurityRecommendation Level
NaBH(OAc)₃ (1.4 eq)85 - 92% Trace tertiary amineHighly Recommended (Best for lab scale)
Raney Ni / H₂ (2 MPa)80 - 88% Trace Schiff base (incomplete reduction)Recommended (Best for industrial scale-up)
NaBH₄ (1.2 eq)30 - 45%Furfuryl alcohol (major)Not Recommended (Poor chemoselectivity)
Pd/C / H₂ (3 MPa)20 - 40%Tetrahydrofuran derivative (ring reduction)Not Recommended (Destroys furan ring)

Part 4: Self-Validating Experimental Protocol

This protocol utilizes NaBH(OAc)₃ to ensure maximum chemoselectivity. It includes built-in analytical checkpoints to validate the success of each step before proceeding.

Reagents Required:
  • Furfural (Freshly distilled to remove polymeric impurities) – 1.00 eq (10.0 mmol, 961 mg)

  • N-methylpropane-1,3-diamine – 1.05 eq (10.5 mmol, 925 mg)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) – 1.40 eq (14.0 mmol, 2.97 g)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) – 30 mL

  • Glacial Acetic Acid – 1.00 eq (Optional, but recommended if imine formation is sluggish)

Step-by-Step Methodology:

Step 1: Imine Formation (Pre-mixing)

  • Charge a dry, argon-purged 100 mL round-bottom flask with N-methylpropane-1,3-diamine (925 mg) and 20 mL of anhydrous DCM.

  • Cool the flask to 0 °C using an ice bath.

  • Dissolve freshly distilled furfural (961 mg) in 10 mL of DCM. Add this solution dropwise to the stirring diamine over 15 minutes.

  • Remove the ice bath and allow the mixture to stir at room temperature for 1 to 2 hours.

    • Self-Validation Checkpoint 1: Take a 50 µL aliquot, dilute in DCM, and run a TLC (Eluent: 10% MeOH in DCM with 1% NH₄OH). The UV-active furfural spot (Rf ~0.8) must completely disappear, replaced by a new UV-active Schiff base spot. Do not proceed to reduction until furfural is consumed.

Step 2: Selective Reduction 5. Once imine formation is validated, cool the reaction mixture back to 0 °C. 6. Add NaBH(OAc)₃ (2.97 g) portion-wise over 10 minutes to control mild hydrogen gas evolution. 7. Stir the reaction at room temperature for 12 hours under an argon atmosphere.

  • Self-Validation Checkpoint 2: Perform LC-MS on a micro-aliquot. You should observe the target mass [M+H]⁺ = 169.1 m/z. The imine mass [M+H]⁺ = 167.1 m/z should be absent.

Step 3: Quenching and Workup (Critical Phase) 8. Quench the reaction by slowly adding 20 mL of saturated aqueous NaHCO₃. Stir vigorously for 15 minutes. 9. Crucial Basification: The product is a highly polar diamine. Add 2M aqueous NaOH dropwise until the aqueous layer reaches pH > 12.

  • Self-Validation Checkpoint 3: Test the aqueous phase with pH paper. If the pH is below 12, the secondary amines will remain protonated and water-soluble, causing catastrophic yield loss during extraction.
  • Extract the aqueous layer with DCM (3 x 30 mL).
  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.
  • Filter and concentrate under reduced pressure to afford the crude (Furan-2-yl)methyl[3-(methylamino)propyl]amine as a pale yellow oil. Purify via vacuum distillation or column chromatography (using basic alumina or silica pre-treated with triethylamine) if necessary.

Part 5: References

  • Direct Reductive Amination and Selective 1,2-Reduction of α,β-Unsaturated Aldehydes and Ketones by NaBH4 Using H3PW12O40 as Catalyst ResearchGate URL:[Link]

  • Synthesis of furfurylamine by reductive amination of biomass-based furfural over Raney Ni catalyst Sanderman Publishing House URL: [Link]

  • Reductive Amination in the Synthesis of Pharmaceuticals Chemical Reviews (ACS Publications) URL:[Link]

  • TiCl(OiPr)3 and NaBH(OAc)3: An Efficient Reagent Combination for the Reductive Amination of Aldehydes by Electron-Deficient Amines ResearchGate URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

(Furan-2-yl)methyl[3-(methylamino)propyl]amine standard curve validation for HPLC

PART 3: Ensuring Method Reliability - Accuracy and Precision Accuracy and precision are the cornerstones of a validated method. Accuracy is the closeness of the measured value to the true value, while precision is the de...

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Author: BenchChem Technical Support Team. Date: March 2026

PART 3: Ensuring Method Reliability - Accuracy and Precision

Accuracy and precision are the cornerstones of a validated method. Accuracy is the closeness of the measured value to the true value, while precision is the degree of agreement among individual measurements. They are not interchangeable; a method can be precise without being accurate.

Authoritative Grounding: The International Council for Harmonisation (ICH) guideline Q2(R1) is the global standard for validating analytical procedures and provides a framework for these assessments.[1][2][3] The U.S. Food and Drug Administration (FDA) has adopted these principles, ensuring that a method validated to this standard is recognized worldwide.[4][5][6]

Experimental Protocol: Accuracy (Recovery Studies)

  • Sample Preparation: Prepare samples at three concentration levels (low, medium, and high) across the linear range by spiking a known amount of (Furan-2-yl)methyl[3-(methylamino)propyl]amine into a placebo (a sample matrix without the analyte).

  • Analysis: Analyze these spiked samples in triplicate.

  • Calculation: Determine the concentration of the analyte in each sample using the validated calibration curve. Calculate the percentage recovery using the formula: (Measured Concentration / Spiked Concentration) * 100%.

Acceptance Criteria (ICH Q2(R1)): Recovery should typically be within 98.0% to 102.0% for drug substance analysis.

Table 2: Example Accuracy Data

Spiked Concentration (µg/mL)Measured Concentration (µg/mL)Recovery (%)
2.01.9899.0
25.025.15100.6
45.044.8299.6

Experimental Protocol: Precision (Repeatability)

  • Sample Preparation: Prepare a minimum of six samples at 100% of the target concentration. Alternatively, prepare three replicates at three concentrations (low, medium, and high).

  • Analysis: Analyze the samples on the same day, with the same analyst, and on the same instrument.

  • Calculation: Calculate the mean, standard deviation, and relative standard deviation (RSD) of the results.

Acceptance Criteria (ICH Q2(R1)): The RSD should be ≤ 2%.

Table 3: Example Precision (Repeatability) Data

ReplicateMeasured Concentration (µg/mL) at 25 µg/mL
125.10
224.95
325.21
424.88
525.05
625.15
Mean 25.06
Std. Dev. 0.12
RSD (%) 0.48%

Intermediate precision, which assesses variations within the lab (different days, analysts, equipment), should also be evaluated to ensure the method's long-term reliability.[1][3]

ValidationWorkflow A Method Development (Column & Mobile Phase) B Stock & Standard Preparation A->B Define Conditions C Linearity & Range (≥5 Conc., n=3) B->C Generate Standards H Check R² ≥ 0.995 C->H Plot Curve D Accuracy (Spiked Placebo, 3 Levels, n=3) E Precision (Repeatability, n≥6) D->E F Specificity (Stress Testing, Peak Purity) E->F G Validated Method F->G All Criteria Met H->C Criteria Not Met (Re-evaluate) H->D Criteria Met

Caption: Workflow for HPLC Standard Curve Validation.

PART 4: Specificity and Alternative Methodologies

Specificity: The Proof of Identity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[1] For (Furan-2-yl)methyl[3-(methylamino)propyl]amine, this involves demonstrating that the chromatographic peak corresponds to a single, pure compound.

Experimental Protocol: Specificity Assessment

  • Forced Degradation: Subject the analyte to stress conditions (e.g., acid, base, oxidation, heat, light) to intentionally generate degradation products.

  • Chromatographic Analysis: Analyze the stressed samples. The method should be able to resolve the main analyte peak from any degradation product peaks.

  • Peak Purity Analysis: Use a photodiode array (PDA) detector to assess peak purity. The purity angle should be less than the purity threshold, indicating the peak is spectrally homogeneous.

Comparative Analysis: HPLC-UV vs. Alternative Techniques

While HPLC-UV is a robust and widely accessible technique, alternative methods may offer advantages depending on the analytical requirements.

FeatureHPLC-UVHPLC-FLD (with Derivatization)LC-MS/MS
Principle UV AbsorbanceFluorescenceMass-to-Charge Ratio
Sensitivity ModerateHighVery High
Selectivity GoodVery GoodExcellent
Complexity LowModerate (requires derivatization)High
Cost LowModerateHigh
Best For Routine QC, drug substance assayTrace-level impurities, bioanalysisBioanalysis, metabolite ID, complex matrices

Expert Insight: For early-stage drug substance analysis and quality control, the validated HPLC-UV method described here offers the optimal balance of performance, cost, and simplicity. For bioanalytical studies requiring the quantification of (Furan-2-yl)methyl[3-(methylamino)propyl]amine in complex matrices like plasma, the superior sensitivity and selectivity of LC-MS/MS would be the authoritative choice. HPLC-FLD becomes a strong contender when high sensitivity is needed but access to mass spectrometry is limited; however, the method development for the derivatization step adds complexity.[7][8]

MethodSelection Start Start: Quantify (Furan-2-yl)methyl [3-(methylamino)propyl]amine Matrix What is the matrix? Start->Matrix Conc Expected Concentration? Matrix->Conc Simple (e.g., Drug Substance) LC_MS LC-MS/MS Matrix->LC_MS Complex (e.g., Plasma) HPLC_UV HPLC-UV Conc->HPLC_UV High (µg/mL - mg/mL) HPLC_FLD HPLC-FLD (Derivatization) Conc->HPLC_FLD Low (ng/mL - µg/mL) Result Select Appropriate Method HPLC_UV->Result HPLC_FLD->Result LC_MS->Result

Caption: Decision tree for analytical method selection.

Conclusion

The validation of an HPLC standard curve for (Furan-2-yl)methyl[3-(methylamino)propyl]amine is a systematic process governed by established scientific principles and regulatory guidelines. By carefully selecting chromatographic conditions to manage the challenges posed by its amine structure and rigorously evaluating linearity, accuracy, precision, and specificity, a reliable and robust quantification method can be established. This guide provides the foundational strategy and comparative insights necessary for researchers and drug development professionals to approach this task with confidence, ensuring data integrity from discovery through to quality control.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. [Link]

  • ResearchGate. (2024). Validation of high-performance liquid chromatography methods for pharmaceutical analysis | Request PDF. [Link]

  • Celerion. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. [Link]

  • American Elements. (n.d.). [3-(methylamino)propyl]amine. [Link]

  • National Center for Biotechnology Information. (2018). Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. [Link]

Sources

Safety & Regulatory Compliance

Safety

[(Furan-2-yl)methyl](methyl)[3-(methylamino)propyl]amine proper disposal procedures

Comprehensive Safety and Disposal Guide for[3-(methylamino)propyl]amine For researchers and drug development professionals, handling complex bifunctional molecules requires a rigorous, mechanistic approach to laboratory...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Disposal Guide for[3-(methylamino)propyl]amine

For researchers and drug development professionals, handling complex bifunctional molecules requires a rigorous, mechanistic approach to laboratory safety. [3-(methylamino)propyl]amine (CAS: 1248515-47-0) is a highly reactive diamine derivative featuring both a furan ring and a polyamine chain. This unique structure presents a dual-hazard profile: severe basicity/corrosivity from the secondary and tertiary amines, and auto-oxidation risks inherent to the furan moiety.

This guide provides field-proven, self-validating protocols to ensure your operational safety and maintain absolute regulatory compliance during the handling and disposal of this compound.

Quantitative Hazard & Identity Profile

Summarizing the physical and regulatory thresholds is the first step in establishing a compliant safety envelope.

ParameterSpecification / ThresholdClinical / Operational Significance
CAS Number 1248515-47-0Unique identifier for inventory and SDS tracking.
Molecular Formula C10H18N2OHigh nitrogen content dictates specialized incineration.
Molecular Weight 182.26 g/mol Volatile organic compound; vaporizes readily at room temp.
Peroxide Action Level > 20 ppmRequires immediate chemical reduction before transport.
EPA Waste Codes D001, D002Dictates mandatory RCRA disposal pathways (Ignitable/Corrosive).
Target Organs Respiratory, Eyes, SkinDirect contact causes irreversible tissue damage.

Mechanistic Hazard Analysis (The "Why" Behind the Protocol)

To build a true safety culture, laboratory personnel must understand the chemical causality behind our protocols:

  • Corrosivity & Liquefaction Necrosis: The secondary and tertiary amine groups in this molecule confer extreme basicity. Upon contact with biological tissues, these amines cause rapid saponification of lipid membranes and extract cellular water. Unlike acids (which cause coagulation necrosis and form a protective eschar), strong amines cause liquefaction necrosis, allowing the chemical to penetrate deeply into tissues and cause severe swelling and perforation[1].

  • Auto-oxidation & Peroxide Formation: The furan ring is an electron-rich diene. When exposed to atmospheric oxygen and ambient light over prolonged periods, it undergoes a radical-mediated auto-oxidation process. This generates shock-sensitive organic peroxides, drastically altering the risk profile of older waste containers[2].

  • Inhalation Toxicity: The compound's volatility means that toxic, corrosive vapors can rapidly accumulate in low areas or unventilated spaces, leading to fatal respiratory distress if inhaled[3].

Spill Response & Containment Workflow

In the event of an accidental release, immediate and calculated action is required. Never use strong acids to neutralize an amine spill. The resulting exothermic acid-base reaction will vaporize the unreacted chemical, creating a massive inhalation hazard.

Step-by-Step Spill Protocol:

  • Evacuate and Ventilate: Immediately clear personnel from the vicinity. Ensure the chemical fume hood or room ventilation is operating at maximum capacity to clear toxic vapors[3].

  • Don Advanced PPE: Upgrade to a heavy-duty butyl rubber apron, a full face shield, and thick nitrile or Silver Shield gloves. Standard latex offers zero protection against organic amines.

  • Perimeter Containment: Surround the spill with an inert, non-combustible absorbent such as dry sand or vermiculite. Causality Note: Never use sawdust or paper towels; the high basicity and potential peroxide content can trigger spontaneous combustion.

  • Controlled Neutralization: Apply a weak, solid acid (e.g., citric acid or sodium bisulfate) to the spill from the outside in. This controls the exotherm and safely converts the volatile amine into a stable, water-soluble salt.

  • Collection: Sweep the neutralized slurry using non-sparking tools into a wide-mouth, high-density polyethylene (HDPE) container for hazardous waste processing.

Proper Disposal Procedures

Disposing of [3-(methylamino)propyl]amine requires a self-validating workflow to prevent violent reactions during waste consolidation and transit.

Step-by-Step Disposal Protocol:

  • Peroxide Validation: Before moving older containers into the waste stream, dip a KI-starch indicator strip into the waste solution. If the strip indicates >20 ppm peroxides, slowly add a 10% w/v aqueous solution of a reducing agent (like sodium bisulfite) until the peroxide test reads zero. Causality Note: This self-validating step ensures the waste will not detonate during transit[2].

  • Segregation: Classify the neutralized waste strictly as a "Corrosive/Flammable Organic Amine." Keep it completely isolated from oxidizers, strong acids, and heavy metals.

  • Containerization: Transfer the waste to amber glass or HDPE jerricans. Causality Note: Do not use metal containers (e.g., copper, brass, zinc). Amines actively corrode these metals and can form shock-sensitive complex salts[4].

  • Labeling: Apply EPA RCRA hazardous waste codes D001 (Ignitability) and D002 (Corrosivity) clearly on the secondary containment.

  • Final Destruction: Manifest the waste for commercial high-temperature incineration. Ensure the receiving facility utilizes nitrogen oxide (NOx) scrubbers, as combusting high-nitrogen polyamines generates toxic NO2 gas[4].

Waste Segregation Visualization

G Start Waste Generation: [(Furan-2-yl)methyl](methyl) [3-(methylamino)propyl]amine Check Check pH & Peroxides Start->Check Peroxide Peroxides > 20 ppm? Check->Peroxide TreatPeroxide Treat with reducing agent (e.g., sodium bisulfite) Peroxide->TreatPeroxide Yes Segregate Segregate as Corrosive/Flammable Organic Peroxide->Segregate No TreatPeroxide->Segregate Container Transfer to HDPE/Glass Secondary Containment Segregate->Container Label Label: EPA D001, D002 Danger: Corrosive/Toxic Container->Label Incinerate High-Temp Incineration with NOx Scrubbing Label->Incinerate

Fig 1: Step-by-step waste segregation and disposal pathway for furan-amine derivatives.

Sources

Handling

Personal protective equipment for handling [(Furan-2-yl)methyl](methyl)[3-(methylamino)propyl]amine

As advanced drug development increasingly relies on complex bifunctional linkers, handling reagents like[3-(methylamino)propyl]amine (CAS: 1248515-47-0) requires rigorous operational discipline[1]. This aliphatic/aromati...

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Author: BenchChem Technical Support Team. Date: March 2026

As advanced drug development increasingly relies on complex bifunctional linkers, handling reagents like[3-(methylamino)propyl]amine (CAS: 1248515-47-0) requires rigorous operational discipline[1]. This aliphatic/aromatic polyamine presents a dual-hazard profile: the free lone pairs on its nitrogen centers render it highly nucleophilic and severely corrosive to human tissue, while its lipid-soluble nature facilitates rapid dermal permeation, potentially leading to systemic toxicity[2].

To build a culture of safety and precision, this guide provides a self-validating, step-by-step operational framework for scientists to safely handle this compound.

Personal Protective Equipment (PPE) Matrix & Causality

A common critical failure in laboratory safety is the over-reliance on standard disposable gloves. Standard 5-mil nitrile gloves provide poor resistance to organic amines, with chemical breakthrough times often occurring in under one minute[3]. To ensure absolute safety, PPE selection must be driven by the specific permeation kinetics of the chemical.

PPE CategorySpecificationScientific Rationale & Causality
Hand Protection (Primary) 4 (≥15 mil)Butyl rubber provides excellent resistance to highly corrosive organic amines and prevents dermal permeation during extended exposure[4][5].
Hand Protection (Secondary) Nitrile Gloves (Inner layer)Standard nitrile is rapidly degraded by amines[3]. It is used only as a secondary hygienic barrier for dexterity and must be removed immediately if the outer butyl glove is breached.
Eye/Face Protection Chemical Splash Goggles + Face ShieldAmines cause irreversible corneal damage upon contact. A face shield prevents splash injuries during pressurized closed-system transfers.
Body Protection Flame-Resistant (FR) Lab CoatProtects against the potential flammability of the organic framework and provides a barrier against corrosive micro-splashes.

Validation Checkpoint: Before handling the reagent, perform a visual and inflation inspection of the butyl gloves to ensure zero micro-punctures.

Operational Protocol: Step-by-Step Handling

Every procedure involving [3-(methylamino)propyl]amine must be treated as a self-validating system, where the success of one step confirms the safety of the next.

Phase 1: Pre-Operation Setup & Engineering Controls

  • Fume Hood Validation: Organic amines possess high vapor pressures and act as severe respiratory irritants. Conduct all operations inside a certified chemical fume hood to comply with OSHA 29 CFR 1910.1450 standards[6].

    • Causality: The hood prevents the inhalation of corrosive vapors that can cause pulmonary edema.

    • Validation Checkpoint: Verify the digital airflow monitor reads between 80-120 feet per minute (fpm) and ensure the sash is positioned below your breathing zone[6].

  • Inert Atmosphere Preparation: Purge the reaction vessel with Argon or Nitrogen.

    • Causality: The furan ring is electron-rich and susceptible to oxidative degradation in the presence of atmospheric oxygen, while the basic amine readily absorbs ambient CO₂ to form insoluble carbamate salts.

Phase 2: Dispensing and Transfer

  • Closed-System Transfer: Use a gas-tight syringe or cannula transfer system for dispensing the liquid amine.

    • Causality: Minimizes vapor release and completely prevents moisture ingress.

    • Validation Checkpoint: Ensure all Luer-lock connections are secured and pressure-tested prior to drawing the liquid.

Phase 3: Reaction Execution & Quenching

  • Controlled Addition: Add the amine dropwise to the reaction mixture at 0°C (using an ice bath).

    • Causality: Amine reactions (e.g., amide couplings, alkylations) are highly exothermic. Dropwise addition controls the reaction kinetics and prevents thermal runaway.

  • Quenching: Quench unreacted amine using a weak acid solution (e.g., 1M Citric Acid or Sodium Bisulfate).

    • Causality: Using strong mineral acids (like HCl or H₂SO₄) will cause a violent, highly exothermic acid-base neutralization. Weak acids safely protonate the amine to its water-soluble ammonium salt without excessive heat generation.

    • Validation Checkpoint: Monitor the internal temperature during quenching; ensure it does not exceed 20°C.

Spill Response & Disposal Plan

In the event of a containment failure, immediate and calculated action is required to prevent systemic exposure[2].

  • Immediate Spill Protocol:

    • Evacuate & Isolate: Alert personnel and isolate the spill area.

    • Neutralization: Cover the spill with a weak acid neutralizing agent (e.g., solid citric acid or a commercial amine spill kit). Do not use water initially, as it can rapidly spread the corrosive liquid.

    • Absorption: Once neutralized, absorb the liquid with inert materials (vermiculite or sand).

    • Validation Checkpoint: Use pH paper on the absorbed residue to confirm the pH is neutralized (between 6-8) before final cleanup.

  • Waste Disposal:

    • Classification: Collect all contaminated materials, PPE, and reaction waste in clearly labeled, chemically compatible containers (e.g., high-density polyethylene, HDPE).

    • Regulatory Compliance: Dispose of the material strictly as RCRA D002 (Corrosive) hazardous waste[2].

Operational Workflow Visualization

G Start 1. Engineering Controls Verify Fume Hood (80-120 fpm) PPE 2. PPE Donning Butyl Rubber Gloves, Splash Goggles Start->PPE Dispense 3. Dispensing Handle [(Furan-2-yl)methyl]...amine PPE->Dispense Spill Spill / Leak Detected? Dispense->Spill Continuous Monitoring Reaction 4. Reaction Execution Closed System / Inert Gas Quench 5. Quenching Neutralize with Weak Acid Reaction->Quench Waste 6. Waste Disposal RCRA D002 (Corrosive) Quench->Waste Spill->Reaction No SpillResponse Spill Protocol Evacuate, Absorb, Neutralize Spill->SpillResponse Yes SpillResponse->Waste

Workflow for handling [3-(methylamino)propyl]amine safely.

References

  • American Elements. "[3-(methylamino)propyl]amine". americanelements.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFnqCTLjYIglNtb2QvTy1v_8PmqrCI3BkTZ2kQpn96WT9whAt4fjxk3k1ckqpethTohCrXKY9j7o03cxo7bcnzSI-8rwGYQRx2Twdz5M7QrJhHyN46RqamnsX2PgOfzWKfQWO5mtkvTixj4WcJzyrOkyGmhZhfIxF92kRI2XBAV518SOfMW_4hpD7xzmKgkmMfDteD2lDevNri7KIQ=]

  • University of Pennsylvania. "Nitrile Glove Chemical-Compatibility Reference". upenn.edu.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFayMgd5lVJsBeW_Fk-fAKBSWcU428hFE0WzYreARmYKTlDBN9mHnCvWTUGfBexgs51PlrU1cLDrUqKg6i8BIVWSvJZy5Ui2zxKIMNiA5yQZt_vKaJWD-LKg2hYXzQ72bIJ_PCOKXw2hxEfrlusrG9idM39DPz3RLqV99SdmYkLjmb2TR2ou5W7O4LF-TZOtLYH8Q==]
  • Clemson University. "The Facts - Hand Protection". clemson.edu.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFihukG9qcJRpgn5ZqB9LYWoPQufmsQoYu8_gVRwE4XmjKZxqfkgZ8JUWbSR_iH5bwtkgRiO3-ykrdECOVsnQgjLfac_Rrg_4PEo2PgguwVzWseT6dsNLVpqKrQk8h7tQ5GC18RkJ-F1j9Z2ntAvBFgW9222YrCaXUjaLo8LCV7IyjVE-4EityhV78uKMPTjY_r]
  • Cornell University. "Laboratory Safety Manual". cornell.edu.[https://vertexaisearch.cloud.google.
  • Gloves.com. "Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart". gloves.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGFmums2SGwwLAPUveyVy_Y9nZ5Qfbe1aRnpHDlRHdBmfaUQsP1xx0-FiogJSPWENMhLboDXXRoy9YmDCXechYt7BBaVzAK2hgWPMH2zK0YaRKXgb9XXtqRffmkiwW8EmRg-ZOZ4nkk1RG7u_oaG5OW1JA2PkRARZnuKt5kGJz82X8I2141PRtYC4M=]
  • Pennsylvania Department of Environmental Protection. "Safety Data Sheet". dep.state.pa.us.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGjvRcgvOuupqd2WfrFGIF02RTo8ymZaYjuOAbi9nqjs2ridBR6CbzCNl4_rp2iBMJmVqzq6LKn-QKjEwGnpS6lNYJBiIrwTa4fM7SftECZVj6lwmqlAoNH6apoLyMIQJtONmNZRiVjh-4v-zCY7dpvLKhEhHO1Q2CXesiX_Y0jbx3H-b3u8rMaRlcX6NxywI78beIuL7T8-CHFG_TKnHnQ2cIohynRjw==]

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(Furan-2-yl)methyl](methyl)[3-(methylamino)propyl]amine
Reactant of Route 2
Reactant of Route 2
[(Furan-2-yl)methyl](methyl)[3-(methylamino)propyl]amine
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